molecular formula C12H16N2O2 B14820328 4-Cyclopropoxy-2-(dimethylamino)benzamide

4-Cyclopropoxy-2-(dimethylamino)benzamide

Cat. No.: B14820328
M. Wt: 220.27 g/mol
InChI Key: UZXFXJYCZAINEP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(dimethylamino)benzamide is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-cyclopropyloxy-2-(dimethylamino)benzamide

InChI

InChI=1S/C12H16N2O2/c1-14(2)11-7-9(16-8-3-4-8)5-6-10(11)12(13)15/h5-8H,3-4H2,1-2H3,(H2,13,15)

InChI Key

UZXFXJYCZAINEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)OC2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyclopropoxy-2-(dimethylamino)benzamide can be achieved through various methods. One efficient pathway involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Another method involves the reaction of phydroxybenzeneactamide with dimethylamino chloroethanes, followed by Hofmann rearrangement with sodium hypochlorite . This synthetic route is noted for its simplicity, high yield, and suitability for industrial production.

Chemical Reactions Analysis

4-Cyclopropoxy-2-(dimethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents used in these reactions include diatomite earth@IL/ZrCl4 for condensation reactions and sodium hypochlorite for Hofmann rearrangement . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-2-(dimethylamino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, similar benzamide derivatives are known to inhibit enzymes such as histone deacetylases, which play a role in gene expression and cancer progression . The exact molecular targets and pathways for this compound would require further research.

Comparison with Similar Compounds

4-Cyclopropoxy-2-(dimethylamino)benzamide can be compared with other benzamide derivatives such as:

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